(7-Chloroquinoxalin-5-yl)boronic acid
Description
(7-Chloroquinoxalin-5-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a quinoxaline backbone substituted with a chlorine atom at the 7-position and a boronic acid group at the 5-position. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, materials science, and biomedical applications due to their ability to form reversible covalent bonds with diols and nucleophiles .
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous procedures for heteroaryl chlorides. For example, coupling a chloroquinoxaline precursor with a boronic acid/ester under Suzuki-Miyaura conditions (Pd(OAc)₂, biphenyl phosphine ligand, K₃PO₄, dioxane/H₂O at 105°C) yields the target boronic acid .
Properties
IUPAC Name |
(7-chloroquinoxalin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAGQNALNWQXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=NC=CN=C12)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Properties
The chlorine substituent and quinoxaline backbone distinguish (7-Chloroquinoxalin-5-yl)boronic acid from other aryl boronic acids. Key structural analogs include:
Electronic Effects :
- The electron-withdrawing chlorine atom in this compound lowers its pKa compared to unsubstituted phenyl boronic acids (pKa ~8.9) . Based on fluoro-substituted analogs, the pKa is estimated to be ~8.2, enhancing its reactivity at physiological pH .
- In contrast, 4-nitrophenyl boronic acid (pKa ~8.9) exhibits slower reactivity in H₂O₂-mediated oxidation due to resonance stabilization of the boronate anion .
Physicochemical Properties
pKa and Solubility :
*Estimated based on substituent effects.
Stability :
- Boronic acids with electron-withdrawing groups (e.g., Cl, NO₂) show faster protodeboronation under basic conditions. For example, 4-nitrophenyl boronic acid undergoes rapid oxidation to 4-nitrophenol at pH 11 .
Reactivity in Cross-Coupling and Ester Formation
Suzuki-Miyaura Coupling Efficiency: this compound participates in Pd-catalyzed couplings, similar to (2-Chloroquinolin-7-yl)boronic acid (discontinued, per ). Heteroaryl boronic acids generally exhibit lower yields compared to phenyl analogs due to steric hindrance and electronic deactivation .
Boronate Ester Formation :
Key Insights :
- Chlorinated heterocycles may enhance target specificity due to increased lipophilicity and membrane permeability.
- Phenyl boronic acid derivatives are less potent in antiproliferative assays compared to polycyclic analogs .
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